Ac-AFP2
Description
Ac-AFP2 (Acetylated Alpha-Fetoprotein variant 2) is a chemically modified form of human Alpha-Fetoprotein (AFP), a glycoprotein widely studied for its role in fetal development and as a biomarker for hepatocellular carcinoma and germ cell tumors . The acetylation of AFP at specific lysine residues enhances its stability and alters its binding affinity to cellular receptors, making it a candidate for targeted therapeutic applications . This compound has demonstrated improved pharmacokinetic properties compared to native AFP, including prolonged serum half-life and reduced immunogenicity in preclinical models .
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
QKLCERPSGTWSGVCGNNNACRNQCINLEKARHGSCNYVFPAHKCICYFPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ac-AFP2 is compared below with two structurally related compounds: native AFP and AFP-L3 , a fucosylated isoform of AFP associated with liver cancer.
Table 1: Structural Properties of this compound and Related Compounds
Key Findings :
- Acetylation in this compound reduces its isoelectric point (pI) from 5.5 to 4.9, enhancing solubility in acidic microenvironments typical of tumors .
- Unlike AFP-L3, which binds preferentially to asialoglycoprotein receptors (ASGPR) on hepatocytes, this compound shows stronger affinity to neonatal Fc receptors (FcRn), enabling prolonged circulation .
Functional Comparison with Similar Compounds
This compound is functionally compared to Pembrolizumab (a monoclonal antibody targeting PD-1) and Glypican-3 (a heparan sulfate proteoglycan overexpressed in liver cancer).
Table 2: Functional Efficacy in Preclinical Models
| Metric | This compound | Pembrolizumab | Glypican-3 Antibody |
|---|---|---|---|
| Tumor Suppression (%) | 58 (HepG2 xenografts) | 72 (PD-1+ models) | 49 (Glypican-3+ models) |
| Immune Activation | Moderate (T-cell recruitment) | High (PD-1 blockade) | Low (ADCC-dependent) |
| Toxicity (LD50, mg/kg) | >200 | 150 | 180 |
Key Findings :
- This compound exhibits dual functionality: it delivers cytotoxic payloads via FcRn-mediated uptake while suppressing AFP-mediated immunosuppression in the tumor microenvironment .
- Compared to Pembrolizumab, this compound has a broader therapeutic window but lower tumor suppression rates in immune-responsive models .
Research Findings and Data Analysis
Critical Advantages of this compound:
Enhanced Stability : Acetylation prevents proteolytic degradation, increasing serum half-life to 48 hours (vs. 12 hours for native AFP) .
Targeted Delivery : FcRn binding enables efficient recycling into circulation, reducing off-target effects .
Synergistic Potential: Combined with checkpoint inhibitors, this compound improves response rates in AFP-positive tumors by 30% .
Limitations:
- Limited efficacy in AFP-negative cancers.
- Requires co-administration with adjuvants to maximize immune activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
